molecular formula C10H6Cl2O3 B11869316 2,3-Dichloro-7-methoxy-4H-1-benzopyran-4-one CAS No. 90876-96-3

2,3-Dichloro-7-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11869316
CAS No.: 90876-96-3
M. Wt: 245.06 g/mol
InChI Key: SSZGGEPHNDLVSQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-7-methoxy-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are bicyclic oxygen-containing heterocycles. This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions, a methoxy group at the 7 position, and a chromen-4-one core structure. Chromones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-7-methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2,3-dichlorobenzaldehyde and 4-methoxyacetophenone as starting materials. These compounds undergo a condensation reaction in the presence of a base, followed by cyclization to form the chromone structure.

Industrial Production Methods

Industrial production of 2,3-Dichloro-7-methoxy-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the reaction are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone to dihydrochromone derivatives.

    Substitution: The chlorine atoms at the 2 and 3 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochromone derivatives.

    Substitution: Formation of substituted chromones with various functional groups.

Scientific Research Applications

2,3-Dichloro-7-methoxy-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2,3-diphenyl-4H-chromen-4-one
  • 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
  • 7-Methoxy-2,3-dihydro-4H-chromen-4-one

Uniqueness

2,3-Dichloro-7-methoxy-4H-chromen-4-one is unique due to the presence of chlorine atoms at the 2 and 3 positions, which can significantly influence its chemical reactivity and biological activity. The methoxy group at the 7 position also contributes to its distinct properties compared to other chromone derivatives.

Properties

CAS No.

90876-96-3

Molecular Formula

C10H6Cl2O3

Molecular Weight

245.06 g/mol

IUPAC Name

2,3-dichloro-7-methoxychromen-4-one

InChI

InChI=1S/C10H6Cl2O3/c1-14-5-2-3-6-7(4-5)15-10(12)8(11)9(6)13/h2-4H,1H3

InChI Key

SSZGGEPHNDLVSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)Cl)Cl

Origin of Product

United States

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